molecular formula C16H21ClN2 B1225928 N,N'-Dibenzylethylenediamine dihydrochloride CAS No. 3412-76-8

N,N'-Dibenzylethylenediamine dihydrochloride

Cat. No.: B1225928
CAS No.: 3412-76-8
M. Wt: 276.80 g/mol
InChI Key: GGEOPBCYUOTKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Dibenzylethylenediamine dihydrochloride is an organic compound with the chemical formula C16H22Cl2N2. It is commonly used in organic synthesis and as an intermediate in the production of various pharmaceuticals. This compound is known for its white crystalline powder form and its solubility in water and some organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Dibenzylethylenediamine dihydrochloride can be synthesized through the reaction of benzylamine with 2-chloroethylamine hydrochloride. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of N,N’-Dibenzylethylenediamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N’-Dibenzylethylenediamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N,N’-Dibenzylethylenediamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N,N’-Dibenzylethylenediamine dihydrochloride is unique due to its dual benzyl groups, which enhance its solubility and reactivity compared to similar compounds. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

Properties

CAS No.

3412-76-8

Molecular Formula

C16H21ClN2

Molecular Weight

276.80 g/mol

IUPAC Name

N,N'-dibenzylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C16H20N2.ClH/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;/h1-10,17-18H,11-14H2;1H

InChI Key

GGEOPBCYUOTKQX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.Cl.Cl

Canonical SMILES

C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.Cl

3412-76-8

Pictograms

Irritant

Related CAS

3412-76-8

Synonyms

enzathine
benzathine diacetate
benzathine dihydrochloride
N,N'-dibenzylethylenediamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-Dibenzylethylenediamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-Dibenzylethylenediamine dihydrochloride
Reactant of Route 3
N,N'-Dibenzylethylenediamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N,N'-Dibenzylethylenediamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N'-Dibenzylethylenediamine dihydrochloride
Reactant of Route 6
N,N'-Dibenzylethylenediamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.